molecular formula C19H14FN3O3S B3397760 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1021222-56-9

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3397760
CAS No.: 1021222-56-9
M. Wt: 383.4 g/mol
InChI Key: VHUGRJABJPRZEO-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused benzothiophene-pyrimidine core. The molecule features a fluoro substituent at position 9 and an acetamide group linked to a 4-methoxyphenyl moiety. These structural elements influence its electronic, steric, and pharmacokinetic properties, positioning it as a candidate for anti-inflammatory or anticancer applications. The 4-methoxyphenyl group enhances lipophilicity, while the fluorine atom improves metabolic stability and binding interactions with biological targets .

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-26-12-7-5-11(6-8-12)22-15(24)9-23-10-21-17-16-13(20)3-2-4-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGRJABJPRZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One possible synthetic route begins with the formation of the benzothiophene core, followed by the construction of the pyrimidine ring. Key steps include:

  • Formation of the Benzothiophene Core: : This can be achieved through a cyclization reaction of a suitable thiophenol derivative with an appropriate electrophilic partner.

  • Pyrimidine Ring Construction:

  • Acetamide Group Addition: : Finally, the acetamide functionality is introduced via an amide coupling reaction using 4-methoxyaniline and acetic anhydride.

Industrial Production Methods

In an industrial setting, these reactions are often optimized for scale, yield, and cost-effectiveness. This might include using high-throughput reactors, advanced catalysts, and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups, such as carbonyl or nitro groups.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and halogenating agents for substitution.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide serves as a useful building block for synthesizing complex organic molecules and exploring new reaction mechanisms.

Biology

Biologically, this compound may act as a probe for investigating enzyme interactions and cellular pathways due to its structural features and reactivity.

Medicine

Medicinally, it holds potential as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In industry, it could be used in the synthesis of materials with specialized properties, such as pharmaceuticals, agrochemicals, or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biological pathways, influencing processes like signal transduction, metabolism, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The benzothieno[3,2-d]pyrimidin-4-one scaffold is shared across multiple derivatives. Key variations in substituents critically modulate biological activity:

Compound Name / ID Core Structure Substituents Key Properties
Target Compound Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro, N-(4-methoxyphenyl)acetamide High lipophilicity (logP ~3.2*), potential COX-2 inhibition
N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide () Same core 2-(2,4-Difluorophenyl)thio, methanesulfonamide Sulfonamide group increases acidity (pKa ~6.5); IC50 COX-2 inhibition: 0.8 μM
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide () Thieno[3,2-d]pyrimidin-4-one 7-Fluoro, 3-methoxybenzyl acetamide Lower logP (~2.9) due to thieno core; unconfirmed anti-inflammatory activity
N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide () Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro, 2-methyl, 4-chlorophenylmethyl Steric bulk from methyl group; reduced solubility (logP ~3.5)
6-Fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide () Benzothieno[3,2-d]pyrimidin-4-one 7-Fluoro, acetamide IR peaks: 1734 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N); moderate cytotoxicity

*Predicted using QSAR models.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The target compound’s logP (~3.2) is comparable to ’s chlorophenyl derivative (logP ~3.5) but higher than thieno-core analogs (logP ~2.9) .
  • Solubility : Acetamide derivatives (e.g., ) show moderate aqueous solubility (0.5–1.2 mg/mL), while sulfonamides () are less soluble due to higher polarity .

Research Findings and Implications

  • Synthetic Routes : The target compound’s acetamide group can be synthesized via acetylation (e.g., acetic anhydride reflux, as in ), contrasting with thioether-based methods in .
  • Structure-Activity Relationships (SAR) :
    • Fluoro at position 9 (vs. 7 in ) may improve target selectivity due to steric alignment with COX-2’s hydrophobic pocket .
    • 4-Methoxyphenyl enhances π-π stacking with aromatic residues in enzyme active sites .
  • Unresolved Questions : The target’s exact COX-2 inhibition potency and in vivo bioavailability remain unvalidated. Comparative studies with ’s lead compounds are warranted.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothieno-pyrimidine core. Its chemical formula can be represented as C17_{17}H16_{16}F1_{1}N3_{3}O2_{2}S. The presence of the fluorine atom and methoxy group contributes to its unique pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives of benzothieno-pyrimidines have been tested against various cancer cell lines, showing promising cytotoxic effects.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.6DNA intercalation
Compound BHCT116 (Colon)7.2Apoptosis induction
Compound CMCF-7 (Breast)4.8Cell cycle arrest

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties. Inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory processes, have shown that similar compounds can effectively reduce MPO activity in vitro and in vivo.

Case Study: MPO Inhibition

A study evaluated the efficacy of a closely related compound (PF-06282999), highlighting its ability to inhibit MPO in lipopolysaccharide-stimulated human whole blood. The results demonstrated robust inhibition, suggesting that compounds with the benzothieno-pyrimidine structure could be developed as anti-inflammatory agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Binding : Many similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating autoimmune diseases.
  • Cell Cycle Modulation : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

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